Home > Products > Screening Compounds P120133 > (E)-[6]-Dehydroparadol
(E)-[6]-Dehydroparadol - 878006-06-5

(E)-[6]-Dehydroparadol

Catalog Number: EVT-255752
CAS Number: 878006-06-5
Molecular Formula: C₁₇H₂₄O₃
Molecular Weight: 276.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one, also known as dehydroparadol, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (1E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Synthesis Analysis

The synthesis of (E)-6-Dehydroparadol typically involves the dehydrogenation of paradol. Common methods include:

  • Catalytic Dehydrogenation: This process utilizes dehydrogenation catalysts under controlled temperature and pressure conditions. The reaction is generally performed in an inert atmosphere to prevent oxidation, ensuring higher yields and purity of the product.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for large-scale production. Advanced catalysts and optimized reaction conditions are crucial for maintaining consistent product quality and yield .

Technical Parameters

  • Temperature: The reaction is usually carried out at elevated temperatures to facilitate dehydrogenation.
  • Pressure: Controlled pressure conditions are maintained to optimize the reaction rate.
  • Atmosphere: Inert gases (e.g., nitrogen or argon) are used to prevent oxidative degradation.
Molecular Structure Analysis

The molecular structure of (E)-6-Dehydroparadol can be described as follows:

  • Chemical Formula: C17H26O3
  • Molecular Weight: Approximately 278.39 g/mol
  • Structure: The compound features a long carbon chain with a double bond between the sixth and seventh carbon atoms, along with multiple hydroxyl (-OH) groups.

Structural Characteristics

  • Stereochemistry: The "E" designation indicates that the substituents on the double bond are on opposite sides, which can influence its biological activity.
  • Functional Groups: Presence of hydroxyl groups contributes to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

(E)-6-Dehydroparadol can undergo various chemical reactions:

  1. Oxidation:
    • Common oxidizing agents include potassium permanganate or hydrogen peroxide.
    • This reaction typically leads to the formation of corresponding ketones or aldehydes.
  2. Reduction:
    • Reducing agents like sodium borohydride or lithium aluminum hydride can convert it into corresponding alcohols.
  3. Substitution Reactions:
    • In the presence of suitable nucleophiles or electrophiles, substitution reactions can occur, often resulting in halogenated derivatives.

Reaction Conditions

  • Oxidation Conditions: Acidic medium with potassium permanganate.
  • Reduction Conditions: Alcoholic solvents with sodium borohydride.
  • Substitution Conditions: Halogenating agents such as bromine or chlorine with a catalyst .
Mechanism of Action

The mechanism of action for (E)-6-Dehydroparadol involves several pathways:

  1. Antioxidant Activity:
    • It scavenges free radicals, reducing oxidative stress by donating electrons.
  2. Anti-inflammatory Activity:
    • The compound inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
  3. Anti-cancer Activity:
    • It induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Relevant Data

Research indicates that (E)-6-Dehydroparadol can modulate various molecular targets involved in inflammation and cancer progression, making it a candidate for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-6-Dehydroparadol include:

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Boiling Point: Specific boiling point data may vary based on purity and atmospheric conditions but generally falls within typical ranges for similar organic compounds.

Analytical Techniques

Common analytical methods used to characterize (E)-6-Dehydroparadol include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • High-Performance Liquid Chromatography (HPLC) for purity analysis .
Applications

(E)-6-Dehydroparadol has a wide range of scientific applications:

  1. In Chemistry:
    • Used as a precursor in synthesizing various organic compounds.
  2. In Biology:
    • Studied for its potential antioxidant and anti-inflammatory properties, contributing to research on chronic diseases.
  3. In Medicine:
    • Investigated for therapeutic effects against cancer and microbial infections due to its bioactive properties.
  4. In Industry:
    • Utilized in formulating flavoring agents and fragrances due to its pleasant aromatic profile .
Chemopreventive Mechanisms of (E)-[6]-Dehydroparadol in Oncogenesis

Inhibition of Tumor Promotion via TPA-Induced Signaling Pathways

(E)-[6]-Dehydroparadol, a bioactive sesquiterpene structurally related to costunolide, demonstrates potent antitumor-promoting activity by targeting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced signaling cascades critical for skin carcinogenesis. This compound significantly impedes TPA-mediated cellular transformation by disrupting key oncogenic pathways. Mechanistically, (E)-[6]-Dehydroparadol inhibits the phosphorylation of protein kinase B (AKT) and its downstream effectors, including glycogen synthase kinase 3β (GSK3β) and mammalian target of rapamycin (mTOR), thereby suppressing the AKT signaling axis essential for tumor promotion [2]. The AKT pathway serves as a central regulator of cellular proliferation and survival in epithelial tissues, and its constitutive activation by TPA promotes neoplastic progression.

Furthermore, (E)-[6]-Dehydroparadol effectively blocks the nuclear translocation of phosphorylated nuclear factor kappa B (NF-κB) induced by TPA. NF-κB is a master transcription factor that orchestrates the expression of genes involved in inflammation, proliferation, and apoptosis resistance. By sequestering NF-κB in the cytoplasm, (E)-[6]-Dehydroparadol prevents the transcriptional activation of pro-tumorigenic mediators [2] [5]. Experimental models using epidermal cell lines demonstrate that this compound dose-dependently reduces colony formation in soft agar assays—a hallmark of anchorage-independent growth characteristic of transformed cells. At concentrations of 5-20 μM, (E)-[6]-Dehydroparadol achieves 40-75% suppression of TPA-induced colony formation, indicating robust interference with cellular transformation processes [2].

The compound also modulates cell cycle progression during tumor promotion. Treatment with (E)-[6]-Dehydroparadol induces G2/M phase arrest in TPA-exposed cells by upregulating the cyclin-dependent kinase inhibitor p21 and downregulating cyclin B1 expression. This cell cycle perturbation restricts the proliferative expansion of initiated cells, thereby limiting tumor development [2]. The following table summarizes key effects on TPA-induced transformation biomarkers:

Table 1: Effects of (E)-[6]-Dehydroparadol on TPA-Induced Transformation Biomarkers

Target PathwayBiomarkerModulationBiological Consequence
AKT Signalingp-AKT (Ser473)↓ 70-85%Impaired survival signaling
Cell Cycle Regulationp21↑ 3.5-foldG2/M phase arrest
Cell Cycle RegulationCyclin B1↓ 60-75%Reduced proliferation
Transcription Factor ActivationNuclear p-NF-κB↓ 80%Suppressed proinflammatory gene expression
Transformation PhenotypeColony formation↓ 40-75%Inhibited anchorage-independent growth

Suppression of Proinflammatory Mediators in Carcinogenesis Models

The chemopreventive efficacy of (E)-[6]-Dehydroparadol extends to its potent anti-inflammatory activity within the tumor microenvironment. TPA-mediated carcinogenesis triggers the robust secretion of proinflammatory cytokines and chemokines that establish a tumor-promoting milieu. (E)-[6]-Dehydroparadol significantly reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in epithelial tissues by >50% at pharmacologically relevant concentrations (10-25 μM) [5]. These cytokines function as critical mediators that sustain chronic inflammation, promote angiogenesis, and stimulate the proliferation of initiated cells.

Myeloperoxidase (MPO) activity serves as a functional biomarker for neutrophil infiltration in inflamed tissues, a process strongly associated with oxidative DNA damage and genomic instability. In murine skin carcinogenesis models, topical application of (E)-[6]-Dehydroparadol reduces TPA-induced MPO activity by 54-73%, indicating substantial attenuation of neutrophilic inflammation [1] [5]. This reduction in leukocyte infiltration correlates with decreased tissue levels of reactive oxygen species (ROS) and diminished epithelial hyperplasia.

At the molecular level, (E)-[6]-Dehydroparadol disrupts the CXCL12/CXCR4 chemokine axis—a key pathway mediating immune cell recruitment and activation within tumor-promoting microenvironments. By inhibiting CXCR4-mediated signaling, the compound interferes with the cross-talk between stromal cells and transformed epithelial cells that potentiates carcinogenesis [3] [5]. This mechanism is particularly relevant given the role of CXCL12/CXCR4 in activating NF-κB and downstream inflammatory gene expression. The compound's ability to simultaneously target cytokine production and immune cell infiltration establishes a multifaceted anti-inflammatory approach to cancer chemoprevention.

Table 2: Modulation of Proinflammatory Mediators by (E)-[6]-Dehydroparadol

Inflammatory ComponentExperimental ModelReduction (%)Significance in Carcinogenesis
MPO ActivityMouse epidermis54-73%Reduced neutrophil infiltration
TNF-αEpithelial cells>50%Attenuated NF-κB activation
IL-6Epithelial cells>50%Decreased STAT3 signaling
IL-1βEpithelial cells>50%Inhibited inflammasome activity
CXCL12/CXCR4 AxisTumor microenvironment60-80%Impaired immune cell recruitment

Modulation of Oxidative Stress Biomarkers in Epithelial Tissue

Oxidative stress represents a fundamental mechanism linking chronic inflammation to DNA damage and malignant transformation. (E)-[6]-Dehydroparadol exhibits potent antioxidant properties that counteract TPA-induced redox imbalance in epithelial tissues. The compound enhances the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response elements (ARE). This activation upregulates phase II detoxifying enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), by 2.5-4.0-fold compared to TPA-treated controls [1] [7]. These enzymes collectively mitigate oxidative damage by neutralizing electrophilic carcinogens and reactive oxygen species.

In addition to boosting endogenous antioxidant defenses, (E)-[6]-Dehydroparadol directly suppresses the generation of reactive oxygen and nitrogen species. It reduces TPA-induced superoxide anion production by 65% and inhibits inducible nitric oxide synthase (iNOS) expression by >60% in epidermal models [7]. This dual action prevents the formation of peroxynitrite—a potent mutagenic agent derived from the reaction between superoxide and nitric oxide. The compound's ability to modulate both enzymatic and non-enzymatic antioxidant systems provides comprehensive protection against oxidative DNA damage, as evidenced by reduced 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in epithelial tissues.

Hypoxia-inducible factor-1 alpha (HIF-1α) stabilization under oxidative conditions promotes tumor progression by activating glycolytic metabolism and angiogenesis. (E)-[6]-Dehydroparadol destabilizes HIF-1α by inhibiting the mTOR pathway, thereby reducing the expression of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1) [7]. This metabolic reprogramming deprives incipient tumor cells of the nutrients necessary for expansion. The compound's multifaceted modulation of oxidative stress biomarkers establishes it as a promising agent for intercepting carcinogenesis at the preneoplastic stage.

Table 3: Effects on Oxidative Stress Biomarkers in Epithelial Tissue

Biomarker CategorySpecific MarkerModulationFunctional Significance
Antioxidant EnzymesNQO1↑ 2.5-4.0-foldEnhanced quinone detoxification
Antioxidant EnzymesHO-1↑ 3.0-foldIncreased heme degradation
Reactive SpeciesSuperoxide anion↓ 65%Reduced oxidative damage
Reactive SpeciesiNOS-derived NO↓ >60%Diminished nitrosative stress
Metabolic AdaptationHIF-1α↓ 50-70%Inhibited glycolytic switch
Metabolic AdaptationGLUT1↓ 45-60%Impaired glucose uptake

Properties

CAS Number

878006-06-5

Product Name

(E)-[6]-Dehydroparadol

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one

Molecular Formula

C₁₇H₂₄O₃

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+

InChI Key

AXMBOMODZLJDKX-PKNBQFBNSA-N

SMILES

CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC

Synonyms

dehydroparadol

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.